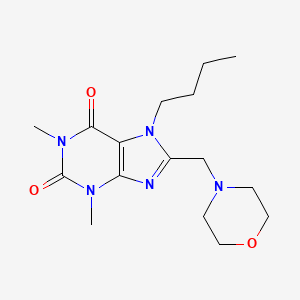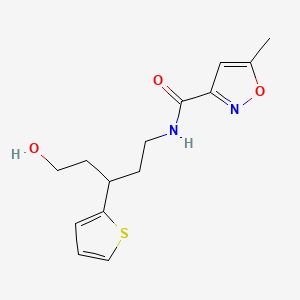
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiophene ring, a hydroxy group, and an isoxazole moiety, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiophene Derivative: The synthesis begins with the preparation of a thiophene derivative, which can be achieved through the bromination of thiophene followed by a Grignard reaction to introduce the desired substituents.
Hydroxylation: The thiophene derivative is then subjected to hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide to introduce the hydroxy group at the desired position.
Isoxazole Formation: The next step involves the formation of the isoxazole ring. This can be accomplished through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Amidation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to increase reaction efficiency.
化学反应分析
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like Br2 (Bromine) or HNO3 (Nitric acid).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4
Substitution: Br2, HNO3, H2SO4 (Sulfuric acid)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Halogenated or nitrated thiophene derivatives
科学研究应用
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism by which N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or modulate the activity of these targets, thereby influencing various biochemical pathways. For instance, the hydroxy group can form hydrogen bonds, while the thiophene and isoxazole rings can participate in π-π interactions or hydrophobic interactions.
相似化合物的比较
Similar Compounds
- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide
- N-[5-hydroxy-3-(thiophen-2-yl)pentyl]thiophene-2-sulfonamide
Uniqueness
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methylisoxazole-3-carboxamide stands out due to its combination of a hydroxy group, a thiophene ring, and an isoxazole moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced binding affinity or selectivity for certain biological targets, as well as unique electronic properties useful in material science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10-9-12(16-19-10)14(18)15-6-4-11(5-7-17)13-3-2-8-20-13/h2-3,8-9,11,17H,4-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDLDSWRSVUBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2726045.png)
![(2-aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride](/img/structure/B2726046.png)
![1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B2726048.png)
![2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide](/img/structure/B2726050.png)
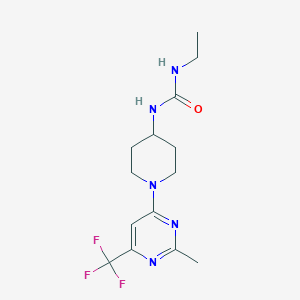
![[5-(Difluoromethoxy)-2-fluorophenyl]methanamine;hydrochloride](/img/structure/B2726052.png)
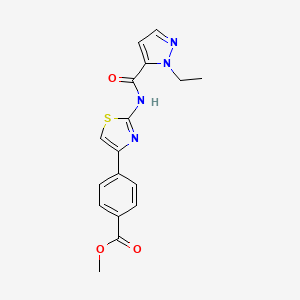
![(3E)-1,1,1-trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one](/img/structure/B2726056.png)
![2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2726058.png)
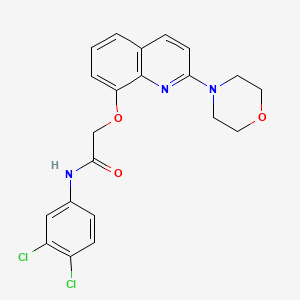
![(2Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanobut-2-enamide](/img/structure/B2726064.png)
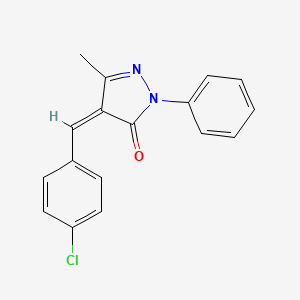
![(11Z)-N-(4-fluorophenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2726066.png)
